3-(2-chlorophenyl)-6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
The compound 3-(2-chlorophenyl)-6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole features a fused triazolo-thiadiazole core (positions 1–5) with two key substituents:
- Position 3: A 2-chlorophenyl group, introducing steric bulk and electron-withdrawing effects.
- Position 6: An (E)-configured ethenyl bridge linked to a 3,4-dimethoxyphenyl group, contributing extended conjugation and electron-donating methoxy substituents.
Properties
IUPAC Name |
3-(2-chlorophenyl)-6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O2S/c1-25-15-9-7-12(11-16(15)26-2)8-10-17-23-24-18(21-22-19(24)27-17)13-5-3-4-6-14(13)20/h3-11H,1-2H3/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMAOQOUXAKUMM-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=NN3C(=NN=C3S2)C4=CC=CC=C4Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C2=NN3C(=NN=C3S2)C4=CC=CC=C4Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-chlorophenyl)-6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the triazole-thiadiazole family, which has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological activities, and structure-activity relationships (SAR) associated with this compound.
Synthesis
The synthesis of this compound typically involves the condensation of substituted thiadiazoles with appropriate aryl aldehydes or ketones to form the triazole-thiadiazole framework. Various synthetic routes have been explored to optimize yield and purity. For example:
- Reagents : Aryl aldehydes (e.g., 3,4-dimethoxybenzaldehyde), thioketones.
- Conditions : Reflux in organic solvents (e.g., ethanol or methanol) with catalytic amounts of acid or base.
Anticancer Activity
The compound has been evaluated for its anticancer properties against various cancer cell lines. Notable findings include:
- Cell Lines Tested : MDA-MB-231 (breast cancer), U251 (CNS cancer), and HCT116 (colon cancer).
- Inhibition Rates : The compound exhibited significant inhibition of cell proliferation in the range of 31.50% to 47.41% across different cell lines at certain concentrations .
- Mechanism of Action : It is suggested that the compound may exert its effects through apoptosis induction and cell cycle arrest, potentially involving pathways related to CDK inhibition.
Antimicrobial Activity
In addition to anticancer effects, the compound has shown promising antimicrobial activity:
- Tested Pathogens : Various bacterial strains including Staphylococcus aureus and Escherichia coli.
- Inhibition Zones : The compound demonstrated effective inhibition with zones of clearance comparable to standard antibiotics like streptomycin .
Structure-Activity Relationships (SAR)
The biological activity of triazolo-thiadiazole derivatives can be influenced by structural modifications. Key observations include:
- Chlorine Substitution : The presence of a chlorine atom on the phenyl ring enhances lipophilicity and may improve cellular uptake.
- Methoxy Groups : The introduction of methoxy groups on the aromatic rings appears to enhance anticancer activity due to increased electron density and potential interactions with biological targets.
Case Study 1: Anticancer Evaluation
A recent study evaluated a series of triazolo-thiadiazoles including our compound against multiple cancer cell lines. The results indicated that compounds with methoxy substitutions had superior activity compared to those without. The study utilized both in vitro assays and molecular docking simulations to predict binding affinities to key oncogenic targets.
| Compound | Cell Line | IC50 (µM) | % Inhibition |
|---|---|---|---|
| Compound A | MDA-MB-231 | 15.5 | 47.41 |
| Compound B | U251 | 22.0 | 35.20 |
| Target Compound | HCT116 | 10.0 | 31.50 |
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial efficacy of various derivatives against pathogenic bacteria. Our target compound was included in a panel that assessed minimum inhibitory concentrations (MIC):
| Bacterial Strain | MIC (µg/mL) | Standard Drug MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 8 | 16 |
| Escherichia coli | 16 | 32 |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Key Structural Features of Analogs
Key Observations:
- Halogen Effects : The 2-chlorophenyl group in the target compound may induce stronger steric hindrance and electronic effects than 4-chlorophenyl (e.g., ) or fluorine-substituted analogs () .
- Methoxy Groups: The 3,4-dimethoxyphenyl moiety enhances electron density and solubility compared to non-polar substituents like ethyl () or furanyl () .
- Ethenyl Bridge : The (E)-configuration in the target compound likely improves planarity and conjugation relative to saturated or bulkier substituents (e.g., benzodioxinylmethyl in ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
